molecular formula C16H15N3O4 B10869412 2-Oxo-2-(pyridin-2-ylamino)ethyl 2-(acetylamino)benzoate

2-Oxo-2-(pyridin-2-ylamino)ethyl 2-(acetylamino)benzoate

Cat. No.: B10869412
M. Wt: 313.31 g/mol
InChI Key: PDMVPUMBAYEXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE is a complex organic compound that features both pyridyl and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE typically involves the reaction of 2-pyridylamine with ethyl 2-(acetylamino)benzoate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce amines.

Scientific Research Applications

2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-OXO-2-(2-PYRIDYLAMINO)ETHYL 2-(ACETYLAMINO)BENZOATE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

[2-oxo-2-(pyridin-2-ylamino)ethyl] 2-acetamidobenzoate

InChI

InChI=1S/C16H15N3O4/c1-11(20)18-13-7-3-2-6-12(13)16(22)23-10-15(21)19-14-8-4-5-9-17-14/h2-9H,10H2,1H3,(H,18,20)(H,17,19,21)

InChI Key

PDMVPUMBAYEXCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)OCC(=O)NC2=CC=CC=N2

Origin of Product

United States

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